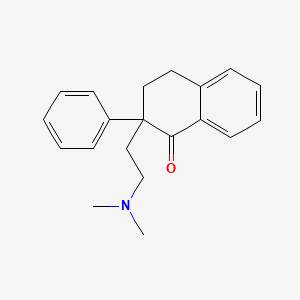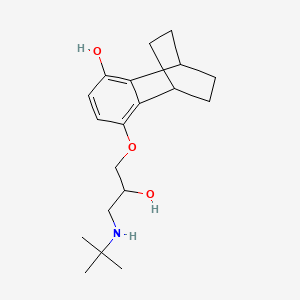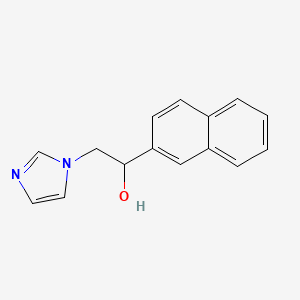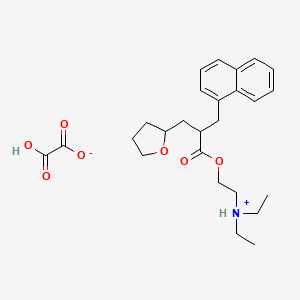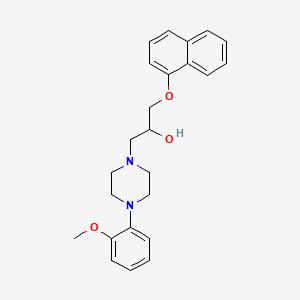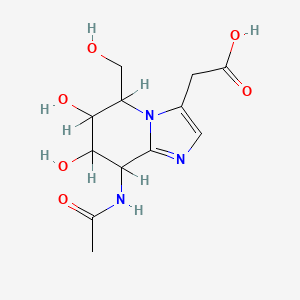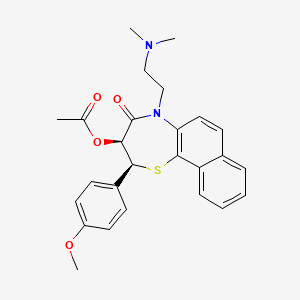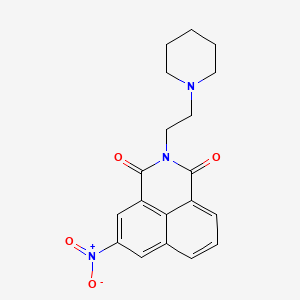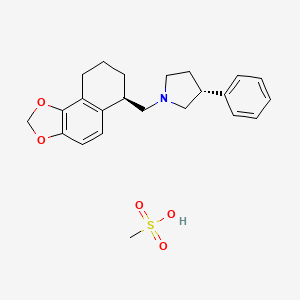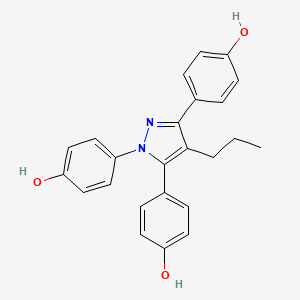
Propyl pirazol triol
Descripción general
Descripción
4,4',4''-(4-propylpyrazole-1,3,5-triyl)trisphenol is a pyrazole that is 1H-pyrazole bearing three 4-hydroxyphenyl substituents at positions 1, 3 and 5 as well as a propyl substituent at position 4. Potent, subtype-selective estrogen receptor agonist (EC50 ~ 200 pM); displays 410-fold selectivity for ERalpha over ERbeta. Prevents ovariectomy-induced weight gain and loss of bone mineral density, and induces gene expression in the hypothalamus following systemic administration in vivo. It has a role as an estrogen receptor agonist. It is a member of pyrazoles and a member of phenols.
Aplicaciones Científicas De Investigación
Propyl Pirazol Triol (PPT): Aplicaciones en investigación científica
Agonista selectivo de ERα: PPT es un agonista sintético no esteroideo de ERα (receptor de estrógeno alfa) con una selectividad significativa sobre ERβ (receptor de estrógeno beta), lo que lo convierte en una herramienta valiosa para estudiar la función de ERα en diversos procesos biológicos .
Catalizador sintético: Como compuesto orgánico, PPT sirve como un catalizador sintético para la síntesis de diferentes compuestos, destacando su versatilidad en las reacciones químicas .
Activación de la transcripción genética: Debido a su afinidad de unión selectiva para ERα, PPT activa la transcripción genética específicamente a través de este receptor, lo cual es crucial para comprender los genes que responden a los estrógenos .
Modelo de lesión por isquemia-reperfusión in vivo: En un modelo de conejo in vivo de lesión por isquemia-reperfusión, el tratamiento con estradiol y PPT disminuyó significativamente el tamaño del infarto en comparación con otros tratamientos, lo que demuestra sus posibles aplicaciones terapéuticas .
Agonista de GPER (GPR30): Aunque inicialmente se pensó que era altamente selectivo para ERα, también se ha encontrado que PPT actúa como un agonista de GPER (GPR30), expandiendo sus implicaciones de investigación .
Actividades agrícolas y farmacéuticas: La estructura de pirazol, presente en PPT, exhibe una diversa gama de actividades en contextos agrícolas y farmacéuticos, lo que sugiere sus aplicaciones más amplias en estas industrias .
Mecanismo De Acción
Target of Action
Propyl Pyrazole Triol (PPT) is a synthetic, nonsteroidal agonist of the Estrogen Receptor alpha (ERα) . It has a 410-fold relative binding affinity for ERα (49%) compared to Estrogen Receptor beta (ERβ: 0.12%) . ERα is a ligand-activated transcription factor that mediates the actions of estrogen .
Mode of Action
PPT activates gene transcription only through ERα . It binds to ERα and triggers a conformational change that allows the receptor to interact with specific DNA sequences called estrogen response elements (EREs). This interaction leads to the transcription of target genes .
Biochemical Pathways
The activation of ERα by PPT influences several biochemical pathways. For instance, it has been shown to improve glucose tolerance in ob/ob mice . This effect is likely mediated through the regulation of genes involved in glucose metabolism, such as the transcription factor signal transducer and activator of transcription 3, and glucose-6-phosphatase .
Result of Action
The activation of ERα by PPT has several cellular and molecular effects. For example, it has been shown to improve glucose tolerance and insulin sensitivity in ob/ob mice . Moreover, PPT significantly decreased infarct size in an in vivo rabbit model of ischemia-reperfusion injury .
Análisis Bioquímico
Biochemical Properties
Propyl pyrazole triol plays a significant role in biochemical reactions by selectively binding to estrogen receptor alpha (ERα) with a binding affinity approximately 410 times higher than that for estrogen receptor beta (ERβ) . This selective binding allows propyl pyrazole triol to modulate the activity of ERα, influencing various downstream signaling pathways. The compound interacts with several biomolecules, including transcription factors and enzymes involved in glucose metabolism, such as signal transducer and activator of transcription 3 (STAT3) and glucose-6-phosphatase .
Cellular Effects
Propyl pyrazole triol exerts various effects on different cell types and cellular processes. In adipocytes and skeletal muscle cells, it enhances glucose uptake and improves insulin sensitivity . In hepatocytes, propyl pyrazole triol modulates gene expression, leading to decreased hepatic lipid content and improved glucose tolerance . These effects are mediated through the activation of ERα, which influences cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of propyl pyrazole triol involves its selective binding to ERα, leading to the activation of ERα-mediated transcriptional activity . This activation results in the modulation of various genes involved in glucose metabolism, lipid metabolism, and inflammatory responses . Propyl pyrazole triol also influences the activity of transcription factors such as STAT3, which plays a crucial role in regulating glucose homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of propyl pyrazole triol have been observed to change over time. Short-term treatment with propyl pyrazole triol improves glucose tolerance and insulin sensitivity in animal models
Dosage Effects in Animal Models
The effects of propyl pyrazole triol vary with different dosages in animal models. At lower doses, the compound improves glucose tolerance and insulin sensitivity without significant adverse effects . Higher doses may lead to toxic effects and require careful monitoring to avoid potential adverse outcomes.
Metabolic Pathways
Propyl pyrazole triol is involved in metabolic pathways related to glucose and lipid metabolism. It interacts with enzymes such as glucose-6-phosphatase and transcription factors like STAT3, influencing metabolic flux and metabolite levels . These interactions contribute to the compound’s ability to improve glucose tolerance and reduce hepatic lipid content.
Transport and Distribution
Within cells and tissues, propyl pyrazole triol is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
Propyl pyrazole triol is localized in specific subcellular compartments, where it exerts its effects on cellular activity and function. The compound’s targeting signals and post-translational modifications direct it to specific organelles, ensuring its proper localization and activity .
Propiedades
IUPAC Name |
4-[2,5-bis(4-hydroxyphenyl)-4-propylpyrazol-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-2-3-22-23(16-4-10-19(27)11-5-16)25-26(18-8-14-21(29)15-9-18)24(22)17-6-12-20(28)13-7-17/h4-15,27-29H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTXSIGGFRQYKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040392 | |
| Record name | Propylpyrazoletriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263717-53-9 | |
| Record name | Propyl pyrazole triol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=263717-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Tris(4-hydroxyphenyl)-4-propyl-1H-pyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0263717539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propylpyrazoletriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4',4''-(4-PROPYL-(1H)-PYRAZOLE-1,3,5-TRIYL)TRISPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T83Y6JZPF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of propyl pyrazole triol?
A1: Propyl pyrazole triol exhibits high affinity and selectivity for ERα, one of the two major estrogen receptor subtypes. [, , , , , , , , , , , , , , , , , , , , ]
Q2: How does propyl pyrazole triol exert its effects at the molecular level?
A2: Upon binding to ERα, PPT induces conformational changes in the receptor, promoting its dimerization and subsequent binding to estrogen response elements (EREs) located within the promoter regions of target genes. [, , ] This interaction modulates the transcriptional activity of these genes, ultimately leading to various downstream effects.
Q3: Can you provide examples of downstream effects observed upon propyl pyrazole triol treatment in different models?
A3: Studies utilizing PPT have revealed a range of downstream effects, including:
- Uterine growth and gene expression changes in mice: PPT stimulated uterine growth, increased expression of genes like complement component 3, lactoferrin, and glucose-6-phosphate dehydrogenase, and decreased androgen receptor and progesterone receptor mRNA levels. []
- Improved glucose tolerance in obese mice: Treatment with PPT ameliorated glucose tolerance and insulin sensitivity in obese mice models. []
- Neuroprotection in a mouse model of global ischemia: PPT demonstrated neuroprotective effects by reducing ischemic damage in specific brain regions. []
- Modulation of heat shock protein expression in rat skeletal muscle: PPT treatment led to increased basal levels of heat shock protein 70 (Hsp70) in rat soleus muscle fibers. []
- Anti-edema effects in a rat model of traumatic brain injury: PPT administration attenuated brain edema and blood-brain barrier disruption following traumatic brain injury. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


